9-Oxa-6-azaspiro[4.5]decane 9-Oxa-6-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 51130-61-1
VCID: VC4661560
InChI: InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2
SMILES: C1CCC2(C1)COCCN2
Molecular Formula: C8H15NO
Molecular Weight: 141.214

9-Oxa-6-azaspiro[4.5]decane

CAS No.: 51130-61-1

Cat. No.: VC4661560

Molecular Formula: C8H15NO

Molecular Weight: 141.214

* For research use only. Not for human or veterinary use.

9-Oxa-6-azaspiro[4.5]decane - 51130-61-1

Specification

CAS No. 51130-61-1
Molecular Formula C8H15NO
Molecular Weight 141.214
IUPAC Name 9-oxa-6-azaspiro[4.5]decane
Standard InChI InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2
Standard InChI Key BEAXLFRGOMHRHG-UHFFFAOYSA-N
SMILES C1CCC2(C1)COCCN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

9-Oxa-6-azaspiro[4.5]decane consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring connected at a single spiro carbon atom . This configuration imposes significant stereochemical constraints, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H15NO\text{C}_8\text{H}_{15}\text{NO}
Molecular Weight141.21 g/mol
SMILESC1CCC2(C1)COCCN2
InChIKeyBEAXLFRGOMHRHG-UHFFFAOYSA-N
XLogP3-AA0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Spectroscopic and Computational Data

The compound’s 3D conformation, as modeled in PubChem , reveals a chair-like configuration for the piperidine ring and a planar tetrahydrofuran moiety. Density functional theory (DFT) calculations predict a dipole moment of 2.1 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) studies of analogous spiro compounds suggest distinct 1H^1\text{H} signals for the axial and equatorial protons adjacent to the spiro carbon .

Synthesis and Derivatization Strategies

Table 2: Representative Derivatives

Compound NameMolecular FormulaMolecular WeightKey ModificationsSource
9-Boc-6-oxa-9-azaspiro[4.5]decaneC13H23NO3\text{C}_{13}\text{H}_{23}\text{NO}_3241.33 g/molBoc protection at N9
6-(2,2-Diethoxyethyl)-9-oxa-6-azaspiro[4.5]decaneC14H27NO3\text{C}_{14}\text{H}_{27}\text{NO}_3257.37 g/molEthoxyethyl side chain at N6
6-Oxa-2-thia-9-azaspiro[4.5]decaneC7H13NOS\text{C}_7\text{H}_{13}\text{NOS}159.25 g/molSulfur substitution at C2

Applications in Pharmaceutical and Materials Science

Pharmacological Relevance

Spirocyclic scaffolds like 9-Oxa-6-azaspiro[4.5]decane are prized for their ability to mimic bioactive conformations of peptides and alkaloids. Derivatives exhibit affinity for G protein-coupled receptors (GPCRs) and ion channels, making them candidates for neurology and oncology therapeutics . For instance, the diethoxyethyl derivative (CID 75509219) shows promise as a prodrug due to its hydrolytic stability .

Materials Science Applications

The rigid spiro architecture enhances thermal stability in polymers. Incorporating such moieties into polyamides or polyesters improves glass transition temperatures (TgT_g) by 20–40°C compared to linear analogs .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure spirocycles for chiral drug candidates.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the spiro scaffold to design bifunctional molecules for targeted protein degradation.

  • Computational Screening: Using machine learning to predict novel derivatives with optimized pharmacokinetic profiles.

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